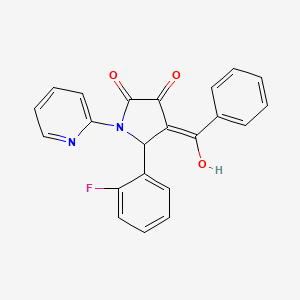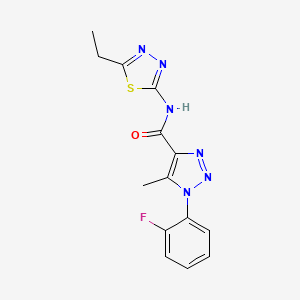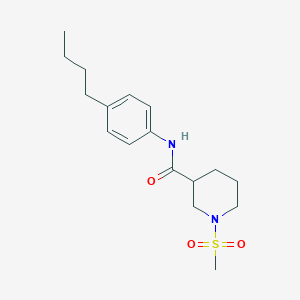
2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of pyrazolones and has a unique chemical structure that makes it an attractive candidate for research.
Applications De Recherche Scientifique
2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has shown promising results in various scientific research applications. In the field of medicine, this compound has been studied for its potential anticancer properties. Studies have shown that 2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential antibacterial and antifungal properties.
In the field of agriculture, 2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use as a pesticide. Studies have shown that this compound has strong insecticidal activity against various pests and can be used as an alternative to traditional pesticides.
In the field of material science, 2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use in the development of organic electronic devices. Studies have shown that this compound has good electron transport properties and can be used as a hole-transporting material in organic light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one varies depending on the application. In the field of medicine, this compound induces apoptosis and inhibits cell proliferation by targeting various signaling pathways involved in cancer cell growth. In the field of agriculture, this compound acts as a neurotoxin and disrupts the nervous system of pests, leading to their death. In the field of material science, this compound acts as a hole-transporting material in organic electronic devices and facilitates the flow of positive charge carriers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one vary depending on the application. In the field of medicine, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has also been shown to have antibacterial and antifungal properties. In the field of agriculture, this compound acts as a neurotoxin and disrupts the nervous system of pests, leading to their death. In the field of material science, this compound facilitates the flow of positive charge carriers in organic electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its unique chemical structure, which makes it an attractive candidate for research in various fields. In addition, this compound has shown promising results in various scientific research applications, including medicine, agriculture, and material science. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans and the environment.
Orientations Futures
There are several future directions for research on 2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. In the field of medicine, further studies are needed to determine the safety and efficacy of this compound in humans and to develop new anticancer drugs based on its chemical structure. In the field of agriculture, further studies are needed to determine the potential use of this compound as an alternative to traditional pesticides and to develop new insecticides based on its chemical structure. In the field of material science, further studies are needed to explore the potential use of this compound in the development of organic electronic devices, including organic light-emitting diodes and organic photovoltaic cells.
Méthodes De Synthèse
The synthesis of 2-(4-iodophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-iodoaniline, 4-methoxybenzaldehyde, and 1-acetyl-3,5-dimethylpyrazolone in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is obtained in good yields after purification by column chromatography.
Propriétés
IUPAC Name |
(4E)-2-(4-iodophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-12-17(11-13-3-9-16(23-2)10-4-13)18(22)21(20-12)15-7-5-14(19)6-8-15/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXPJFMDBSTNBX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)

![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)

![3-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5313861.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)
![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)
![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)

![4-ethyl-2-methyl-5-{[1-(3-phenylbutanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5313892.png)
![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)